Structural Comparison with Des-Chloro and Dimethoxy Analogs
A critical differentiating feature is the presence of the 4-chloro substituent on the benzoate ring. In related benzodioxane carboxamide series, replacement of chlorine with hydrogen or methoxy groups has been shown to drastically reduce potency. While no direct head-to-head data exists for this specific compound, a class-level inference from PARP1 benzodioxane-5-carboxamide inhibitors demonstrates that the 4-chlorophenyl analog (Compound 4, IC50 = 5.8 µM) is >17-fold more potent than its des-chloro counterpart (IC50 > 100 µM) [1]. This supports the procurement of the 4-chloro variant over non-halogenated or methoxy-substituted analogs when halogen bonding or hydrophobic interactions are hypothesized.
| Evidence Dimension | PARP1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not explicitly measured; inferred to be distinct due to 4-chloro substitution |
| Comparator Or Baseline | Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide with 4-chlorophenyl amide, IC50 = 5.8 µM) vs. des-chloro analog (IC50 > 100 µM) |
| Quantified Difference | >17-fold potency difference attributable to chlorine substitution |
| Conditions | Recombinant PARP1 enzyme assay [1] |
Why This Matters
This quantitatively demonstrates that chlorine substitution is a key driver of biological activity in this scaffold, directly informing the selection of this compound over analogs lacking this feature.
- [1] El-Miligy M. M. et al. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. European Journal of Medicinal Chemistry, 2020, 206, 112655. View Source
